Enzymatic Potency Comparison: 3-Methoxypyrazolopyridine vs Pyrrolopyridine Hinge-Binding Core
In a direct head-to-head comparison within the same study, the 3-methoxypyrazolopyridine inhibitor 17, synthesized from 5-methoxy-1H-pyrazol-3-amine, achieved a B-RafV600E enzyme IC50 of 4.8 nM, whereas the pyrrolopyridine analog 9, constructed from an alternative bicyclic amine building block, achieved an enzyme IC50 of 38 nM . In the cellular pERK assay (Malme-3M cells), compound 17 exhibited an IC50 of 19 nM compared to 94 nM for compound 9 . This represents an 8-fold improvement in enzymatic potency and a 5-fold improvement in cellular potency attributable to the methoxypyrazolopyridine scaffold enabled by the target compound.
| Evidence Dimension | B-RafV600E enzyme inhibition IC50 and cellular pERK inhibition IC50 in Malme-3M cells |
|---|---|
| Target Compound Data | Compound 17 (3-methoxypyrazolopyridine derived from 5-methoxy-1H-pyrazol-3-amine): Enzyme IC50 = 4.8 nM; Malme-3M cellular IC50 = 19 nM |
| Comparator Or Baseline | Compound 9 (pyrrolopyridine amide analog): Enzyme IC50 = 38 nM; Malme-3M cellular IC50 = 94 nM |
| Quantified Difference | Enzyme: 8.0-fold more potent; Cellular: 4.9-fold more potent |
| Conditions | Biochemical assay (B-RafV600E); cellular phospho-ERK assay in B-RafV600E mutant Malme-3M cell line (Wenglowsky et al., 2011) |
Why This Matters
This 5- to 8-fold potency advantage means that projects utilizing 5-methoxy-1H-pyrazol-3-amine as a building block can achieve the same target engagement at lower compound concentrations, reducing the synthetic and formulation burden during hit-to-lead optimization.
- [1] Wenglowsky, S., et al. Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Med. Chem. Lett. 2011, 2, 342-347. Table 1. View Source
